2-Bromo-6,7-dimethylbenzo[d]thiazole
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Overview
Description
2-Bromo-6,7-dimethylbenzo[d]thiazole is an organic compound with the molecular formula C9H8BrNS It belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dimethylbenzo[d]thiazole typically involves the bromination of 6,7-dimethylbenzo[d]thiazole. One common method is the reaction of 6,7-dimethylbenzo[d]thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Scientific Research Applications
2-Bromo-6,7-dimethylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dimethylbenzo[d]thiazole varies depending on its application:
Quorum Sensing Inhibition: The compound interferes with bacterial cell-cell communication pathways, reducing the expression of virulence factors and biofilm formation.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-Bromo-6,7-dimethylbenzo[d]thiazole can be compared with other benzo[d]thiazole derivatives:
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Benzo[d]thiazole-2-thiol: Contains a thiol group, which imparts different chemical properties and biological activities.
Properties
Molecular Formula |
C9H8BrNS |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-bromo-6,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3 |
InChI Key |
HHEDMTHRRHNMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)Br)C |
Origin of Product |
United States |
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